molecular formula C27H25N3O3 B11599365 2-(1,3-benzodioxol-5-yl)-N-[4-(diethylamino)phenyl]quinoline-4-carboxamide

2-(1,3-benzodioxol-5-yl)-N-[4-(diethylamino)phenyl]quinoline-4-carboxamide

Cat. No.: B11599365
M. Wt: 439.5 g/mol
InChI Key: YEXZBNZTVFUNFK-UHFFFAOYSA-N
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Description

2-(2H-1,3-BENZODIOXOL-5-YL)-N-[4-(DIETHYLAMINO)PHENYL]QUINOLINE-4-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodioxole ring, a quinoline core, and a diethylamino phenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YL)-N-[4-(DIETHYLAMINO)PHENYL]QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodioxole Ring: This step involves the cyclization of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.

    Synthesis of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Coupling Reactions: The benzodioxole ring and the quinoline core are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the Diethylamino Phenyl Group: This step involves the nucleophilic substitution reaction where the diethylamino phenyl group is introduced to the quinoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-BENZODIOXOL-5-YL)-N-[4-(DIETHYLAMINO)PHENYL]QUINOLINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the quinoline core and the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents like dichloromethane with bases like triethylamine.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of various substituted quinoline and benzodioxole derivatives.

Scientific Research Applications

2-(2H-1,3-BENZODIOXOL-5-YL)-N-[4-(DIETHYLAMINO)PHENYL]QUINOLINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a fluorescent probe due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-BENZODIOXOL-5-YL)-N-[4-(DIETHYLAMINO)PHENYL]QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and DNA, leading to various biological effects.

    Pathways Involved: It can modulate signaling pathways such as the MAPK/ERK pathway, influencing cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-Benzodioxol-5-yl)-2-propanol
  • 2-(2,2-Dimethyl-1,3-benzodioxol-5-yl)ethanamine
  • 1-(1,3-Benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)-1-propanone

Uniqueness

2-(2H-1,3-BENZODIOXOL-5-YL)-N-[4-(DIETHYLAMINO)PHENYL]QUINOLINE-4-CARBOXAMIDE stands out due to its unique combination of a benzodioxole ring, a quinoline core, and a diethylamino phenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H25N3O3

Molecular Weight

439.5 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[4-(diethylamino)phenyl]quinoline-4-carboxamide

InChI

InChI=1S/C27H25N3O3/c1-3-30(4-2)20-12-10-19(11-13-20)28-27(31)22-16-24(29-23-8-6-5-7-21(22)23)18-9-14-25-26(15-18)33-17-32-25/h5-16H,3-4,17H2,1-2H3,(H,28,31)

InChI Key

YEXZBNZTVFUNFK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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